3-Nitrophenyl isothiocyanate
CAS No.: 3529-82-6
Cat. No.: VC21179472
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3529-82-6 |
---|---|
Molecular Formula | C7H4N2O2S |
Molecular Weight | 180.19 g/mol |
IUPAC Name | 1-isothiocyanato-3-nitrobenzene |
Standard InChI | InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-2-6(4-7)8-5-12/h1-4H |
Standard InChI Key | OEZXLKSZOAWNJU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N=C=S |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N=C=S |
Introduction
Chemical Identity and Structure
Basic Identification
3-Nitrophenyl isothiocyanate, systematically named 1-isothiocyanato-3-nitrobenzene, is an aromatic compound with the molecular formula C7H4N2O2S and a molecular weight of 180.18 g/mol . It consists of a benzene ring substituted with a nitro group at the meta position and an isothiocyanate group (-N=C=S). This chemical structure gives the compound its distinctive reactivity profile and physical characteristics.
The compound is recognized by various synonyms in scientific literature, including:
-
1-isothiocyanato-3-nitrobenzene
-
M-nitrophenyl isothiocyanate
-
3-Nitrophenyl isothiocyanate
-
Isothiocyanic acid, m-nitrophenyl ester
Physical and Chemical Properties
3-Nitrophenyl isothiocyanate exhibits specific physical characteristics that determine its handling requirements and potential applications. The compound typically appears as a yellow crystalline solid with distinct physical properties as outlined in Table 1.
Table 1: Physical and Chemical Properties of 3-Nitrophenyl Isothiocyanate
Property | Value | Remarks |
---|---|---|
Molecular Formula | C7H4N2O2S | Contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms |
Molecular Weight | 180.18 g/mol | Derived from atomic masses of constituent elements |
Physical State | Solid | Yellow crystalline appearance |
Melting Point | 57-60°C | Literature reported value |
Boiling Point | 277.5°C | Rough estimate |
Density | 1.4360 g/cm³ | Rough estimate |
Refractive Index | 1.6000 | Estimated value |
Water Solubility | 50.45 mg/L (25°C) | Limited solubility in aqueous media |
Sensitivity | Moisture sensitive | Requires special storage considerations |
BRN | 2094061 | Beilstein Registry Number |
InChIKey | OEZXLKSZOAWNJU-UHFFFAOYSA-N | International Chemical Identifier |
These properties highlight the compound's relatively low melting point, limited water solubility, and sensitivity to moisture, which are important considerations for handling and storage .
Synthesis of 3-Nitrophenyl Isothiocyanate
Synthetic Routes
The synthesis of 3-nitrophenyl isothiocyanate can be accomplished through various methodologies, with the most common approach involving the conversion of 3-nitroaniline to the corresponding isothiocyanate. This transformation typically involves treating the amine with carbon disulfide under specific reaction conditions, followed by a desulfurylation step .
Several reagents and catalysts have been employed for this transformation, with the choice of methodology often depending on the desired scale of production, available reagents, and required purity of the final product.
Applications and Uses
Synthetic Applications
3-Nitrophenyl isothiocyanate serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and thiourea derivatives. Some of the documented applications include:
-
Synthesis of 2-[(3-nitrophenyl)amino]naphtho[2,1-b]furo-5H-[3,2-d] thiadiazolo[3,2-a]pyrimidin-5-one, a complex heterocyclic compound with potential biological activities .
-
Preparation of 5-methyl-3-(3-nitrophenyl)-2-thiooxazolidin-4-one, another heterocyclic system with potential applications in medicinal chemistry .
-
Formation of various thiourea derivatives through reaction with appropriate amines:
These thiourea derivatives may possess biological activities, making them potential candidates for pharmaceutical research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume